Cytidine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-

Description

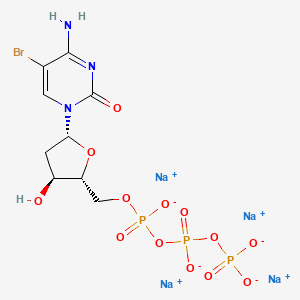

Cytidine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy- (CAS: 65-47-4), also known as 5-bromo-2'-deoxycytidine triphosphate (5-Bromo-dCTP), is a modified nucleoside triphosphate where a bromine atom replaces the hydrogen at the 5-position of the cytosine base, and the ribose lacks a hydroxyl group at the 2'-position (2'-deoxy) . Its molecular formula is C₉H₁₅BrN₃O₁₃P₃ (molecular weight: 627.06 g/mol) .

Properties

CAS No. |

30419-11-5 |

|---|---|

Molecular Formula |

C9H11BrN3Na4O13P3 |

Molecular Weight |

633.98 g/mol |

IUPAC Name |

tetrasodium;[[[(2R,3S,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H15BrN3O13P3.4Na/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18);;;;/q;4*+1/p-4/t5-,6+,7+;;;;/m0..../s1 |

InChI Key |

HKKQEPGVXIEIMM-YYWCTZDQSA-J |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Nucleobase Bromination and Sugar Modification

The bromination of cytidine at the 5-position is a foundational step. Early methods involve direct halogenation using bromine or N-bromosuccinimide (NBS) in anhydrous conditions. For example, 5-bromo-2'-deoxycytidine is synthesized by treating 2'-deoxycytidine with NBS in dimethylformamide (DMF) at 60°C for 12 hours, achieving a 75–85% yield. The reaction’s regioselectivity is ensured by protecting the 3'- and 5'-hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBDMS) groups.

Table 1: Bromination Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | DMF | 60 | 75–85 |

| Br₂ (with H₂O₂) | Acetic acid | 25 | 65–70 |

| Dibromohydantoin | THF | 40 | 70–75 |

Post-bromination, the triphosphate group is introduced via Ludwig-Eckstein phosphorylation . This involves reacting 5-bromo-2'-deoxycytidine with phosphoryl chloride (POCl₃) in trimethyl phosphate, followed by quenching with tributylammonium pyrophosphate. The reaction typically proceeds at −10°C for 6 hours, yielding 60–70% triphosphorylated product.

Protecting Group Strategies

To prevent undesired side reactions, protective groups are critical:

-

3'- and 5'-OH Protection : Acetyl or TBDMS groups are used to block hydroxyl sites during bromination.

-

N⁴-Amino Protection : Benzoyl or isobutyryl groups shield the cytidine’s exocyclic amine, preventing unwanted alkylation. Deprotection is achieved via ammonia/methanol treatment at 55°C for 24 hours.

Enzymatic Synthesis Approaches

Kinase-Mediated Phosphorylation

Enzymatic methods leverage kinases to phosphorylate 5-bromo-2'-deoxycytidine. Deoxycytidine kinase (dCK) and nucleoside diphosphate kinase (NDPK) are employed in tandem:

Table 2: Enzymatic Phosphorylation Efficiency

| Enzyme | Substrate | ATP:Substrate Ratio | Yield (%) |

|---|---|---|---|

| Deoxycytidine kinase | 5-Bromo-dC | 2:1 | 85–90 |

| Nucleoside diphosphate kinase | 5-Bromo-dCMP | 1:1 | 75–80 |

One-Pot Multi-Enzyme Systems

Recent protocols use adenylate kinase , creatine kinase , and pyruvate kinase in a single reaction to regenerate ATP and drive phosphorylation. This system achieves >90% conversion of 5-bromo-dC to 5-bromo-dCTP within 4 hours.

Purification and Characterization

Chromatographic Techniques

Table 3: HPLC Purification Parameters

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| C18 (5 μm) | 10–40% MeOH | 1.0 | 12.3 |

| DEAE-Sepharose | 0.1–0.5 M NaCl | 2.0 | 20.5 |

Spectroscopic Validation

-

UV-Vis Spectroscopy : 5-Bromo-dCTP exhibits λₘₐₓ at 279 nm (ε = 9.7 × 10³ M⁻¹cm⁻¹) due to the brominated cytidine base.

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 633.979 [M-H]⁻, matching the theoretical mass.

Challenges and Optimization

Side Reactions in Chemical Synthesis

-

Phosphorylation Inefficiency : Excess POCl₃ leads to pyrophosphate byproducts. Stoichiometric control (1:1.2 substrate:POCl₃) minimizes this.

-

Deprotection-Induced Degradation : Harsh ammonia conditions hydrolyze the triphosphate chain. Mild deprotection with methanolic HCl (0.1 M, 4°C) preserves integrity.

Enzyme Inhibition in Biocatalytic Routes

-

ATP Depletion : ATP regeneration systems (e.g., creatine phosphate/creatine kinase) maintain high ATP:ADP ratios, sustaining kinase activity.

-

Product Inhibition : Continuous removal of 5-bromo-dCTP via in-situ precipitation with Mg²⁺ (10 mM) enhances yields.

Industrial-Scale Production

Batch vs. Continuous Flow

Cost Analysis

| Method | Cost per Gram ($) | Purity (%) |

|---|---|---|

| Chemical Synthesis | 450–600 | 95–98 |

| Enzymatic Synthesis | 300–400 | 98–99 |

Emerging Technologies

Chemical Reactions Analysis

Phosphorylation and Enzymatic Processing

5-Bromo-dCTP participates in enzymatic reactions as a substrate analog:

-

DNA polymerase incorporation : Acts as a chain terminator when incorporated into DNA due to bromine's steric effects, inhibiting viral replication .

-

Kinase-mediated phosphorylation : Converted to 5'-monophosphate (5-Bromo-dCMP) and 5'-diphosphate (5-Bromo-dCDP) by viral kinases (e.g., HSV-1 thymidine kinase), enabling selective antiviral activity .

Key Reaction Pathway :

Nucleophilic Substitution and Coupling Reactions

The bromine atom at position 5 enables cross-coupling reactions for structural modifications:

-

Palladium-catalyzed coupling : Reacts with alkenes or arylboronic acids via Suzuki-Miyaura reactions to form 5-alkenyl/aryl derivatives (e.g., 5-phenyl-dCTP) .

-

Copper-mediated substitutions : Bromine replacement with amino groups using DTT (dithiothreitol) yields 8-amino-dCTP derivatives .

Example Reaction :

Biochemical Stability and Degradation

-

Hydrolysis : Susceptible to phosphodiesterase cleavage at the α-phosphate bond under physiological conditions .

-

pH-dependent stability : Degrades rapidly in alkaline environments (pH > 9) due to deprotonation of the triphosphate group .

Half-Life Data :

| Condition | Half-Life | Source |

|---|---|---|

| pH 7.4 (37°C) | 12 hr | |

| pH 9.0 (25°C) | 1.5 hr |

Redox Reactions

-

DTT-mediated reduction : Converts azido derivatives (e.g., 8-azido-dCTP) to amino analogs for click chemistry applications .

-

Oxidative desulfurization : Not applicable due to absence of sulfur moieties in the structure.

Structural Modifications

Scientific Research Applications

Molecular Biology Applications

1.1 DNA Synthesis and Labeling

Cytidine 5'-(tetrahydrogen triphosphate) is integral to DNA synthesis as it serves as a substrate for DNA polymerases. Its brominated counterpart, 5-bromo-2'-deoxycytidine, can be incorporated into DNA in place of deoxycytidine triphosphate (dCTP) during replication. This incorporation allows researchers to label newly synthesized DNA strands, facilitating the study of DNA replication dynamics and cellular proliferation .

1.2 Neurogenesis Studies

5-Bromo-2'-deoxycytidine has been extensively used in neurogenesis studies to trace the fate of neuronal precursors. Researchers utilize this compound to label cells during the S-phase of the cell cycle, enabling the identification and tracking of proliferating neuroblasts in various developmental stages . This application is crucial for understanding the mechanisms underlying brain development and regeneration.

Therapeutic Applications

2.1 Cancer Treatment

The incorporation of 5-bromo-2'-deoxycytidine into DNA has been linked to sensitizing cancer cells to radiation therapy. Studies indicate that this compound can enhance the effects of ionizing radiation by inducing DNA damage through the formation of intrastrand crosslinks . This property makes it a potential candidate for combination therapies aimed at increasing the efficacy of existing cancer treatments.

2.2 Antiviral Research

Cytidine analogs, including 5-bromo-2'-deoxycytidine, have been investigated for their antiviral properties. They can inhibit viral replication by interfering with viral RNA or DNA synthesis, making them valuable tools in developing antiviral therapies against various pathogens .

Mechanistic Insights

3.1 Understanding DNA Repair Mechanisms

Research involving cytidine triphosphate and its brominated derivatives has provided insights into DNA repair mechanisms. The ability of these compounds to form crosslinks under UV irradiation highlights their role in studying how cells respond to DNA damage and repair processes . This understanding is essential for elucidating the pathways involved in maintaining genomic stability.

3.2 Cell Cycle Dynamics

The use of 5-bromo-2'-deoxycytidine allows researchers to investigate cell cycle dynamics by marking cells that are actively synthesizing DNA. This application aids in understanding how different factors influence cell proliferation and differentiation across various tissues .

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects by incorporating into nucleic acids during synthesis. The bromine atom and the deoxygenated ribose sugar can cause disruptions in the normal base pairing and structural integrity of DNA and RNA. This can lead to inhibition of nucleic acid synthesis, making it useful in antiviral and anticancer applications. The triphosphate group is essential for its incorporation into nucleic acids by polymerases.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Halogenated Deoxycytidine Triphosphates

5-Chloro-2’-Deoxycytidine Triphosphate (CldCTP)

- Modification : 5-Chloro substitution .

- Synthesis : Phosphorylation of 5-chloro-2'-deoxycytidine using phosphorus oxychloride (POCl₃) and pyrophosphate .

- Properties: Smaller halogen (Cl vs.

- Applications : Biochemical assays to study polymerase fidelity and halogen-specific interactions .

5-Iodo-2’-Deoxycytidine Triphosphate (5-Iodo-dCTP)

- Modification : 5-Iodo substitution .

- Properties : Larger iodine atom increases atomic radius, making it suitable for X-ray crystallography or radioactive labeling (e.g., ¹²⁵I) .

- Applications : Structural biology and radiolabeling experiments .

5-Fluoro-2’-Deoxycytidine Triphosphate (5-Fluoro-dCTP)

Fluorinated Ribose-Modified Analogues

2',2'-Difluorodeoxycytidine Triphosphate (Gemcitabine Triphosphate, dFdCTP)

- Modification : 2',2'-Difluoro substitution on ribose .

- Synthesis : Intracellular phosphorylation by deoxycytidine kinase .

- Properties: Self-Potentiation: Inhibits dCMP deaminase, reducing catabolism and prolonging intracellular retention . Biphasic Elimination: High concentrations saturate deaminase, leading to nonlinear pharmacokinetics .

- Applications : First-line treatment for pancreatic cancer; disrupts DNA replication .

Epigenetic and Phosphate-Modified Analogues

5-Hydroxymethyl-2’-Deoxycytidine Triphosphate (5hmdCTP)

- Modification : 5-Hydroxymethyl group .

- Synthesis : Phosphoramidite approach with tert-butyldimethylsilyl (TBDMS) protection of the hydroxymethyl group .

- Properties :

- Applications : Studying epigenetic regulation and 5hmC dynamics .

Thymidine 5'-(α-P-Methyl) Triphosphate

Data Tables

Table 1. Structural and Functional Comparison of Cytidine Triphosphate Analogues

Biological Activity

Cytidine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy- (BrdCTP) is a modified nucleoside triphosphate that has garnered attention for its unique biological activities, particularly in the context of DNA modification and potential therapeutic applications. This article explores the biological activity of BrdCTP, focusing on its mechanisms of action, effects on cellular processes, and implications for research and clinical applications.

Overview of BrdCTP

BrdCTP is a derivative of cytidine triphosphate where the 5-position of the pyrimidine ring is substituted with a bromine atom. This modification alters the nucleoside's properties, particularly its interaction with DNA and RNA polymerases, leading to unique biological effects.

- Photosensitization : BrdCTP has been shown to act as a photosensitizer when incorporated into DNA. Upon exposure to UV light, it can induce DNA damage through the formation of intrastrand cross-links and single-strand breaks. Studies indicate that BrdCTP can facilitate photoinduced electron transfer reactions, resulting in significant cellular damage, which may have implications for cancer therapy .

- Inhibition of DNA Synthesis : The incorporation of BrdCTP into DNA can lead to replication errors and stalling during DNA synthesis. This can trigger cellular repair mechanisms or apoptosis in heavily damaged cells .

- Antiviral Activity : Recent research suggests that compounds similar to BrdCTP may inhibit viral replication by interfering with nucleotide biosynthesis pathways. This suggests a potential role for BrdCTP in antiviral therapies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of BrdCTP:

Case Studies

- Cancer Research : In a study examining the effects of BrdC incorporation into oligonucleotides, researchers found that cells treated with BrdC exhibited increased levels of DNA damage markers post-irradiation. The study concluded that BrdC could be utilized as a tool for enhancing the effectiveness of photodynamic therapy in cancer treatment .

- Neurogenesis Studies : Another investigation into the use of brominated nucleosides like BrdC demonstrated their utility in labeling proliferating cells during neurogenesis studies. The incorporation of BrdC allowed researchers to trace neuronal precursors effectively, providing insights into developmental biology .

- Antiviral Applications : A functional assay identified compounds similar to BrdCTP that stimulate antiviral gene expression, suggesting that brominated nucleosides could play a role in enhancing innate immunity against viral infections .

Q & A

Q. What is the standard synthesis protocol for 5-bromo-2'-deoxycytidine triphosphate?

The synthesis involves reacting 5-bromo-2'-deoxycytidine with phosphorus oxychloride (POCl₃) under argon at low temperatures (0–4°C), followed by sequential addition of tributylammonium pyrophosphate and tributylamine in anhydrous dimethylformamide (DMF). Reaction progress is monitored via HPLC using a MonoQ column with a triethylammonium acetate gradient. Final purification employs a triethylammonium bicarbonate gradient, and product identity is confirmed via electrospray ionization-mass spectrometry (ESI-MS) in negative ion mode .

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and light-sensitive. Store lyophilized powder at –20°C in amber vials under inert gas (e.g., argon). For aqueous solutions, use nuclease-free buffers (pH 7.0–7.5) and aliquot to avoid freeze-thaw cycles. Stability in solution: ≤1 month at –20°C (avoid repeated thawing) and ≤6 months at –80°C .

Q. What analytical methods validate purity and structural integrity?

- Purity : Reverse-phase HPLC (C18 column, 0.1 M TEAB gradient) with UV detection at 260–280 nm.

- Structural confirmation : ESI-MS (expected [M-H]⁻ ion at m/z 582.9 for C₉H₁₅BrN₃O₁₃P₃⁻) and ¹H NMR (characteristic peaks: 5-bromo proton at δ 8.3 ppm, deoxyribose H1' at δ 6.2 ppm) .

Advanced Research Questions

Q. How does bromine substitution at the 5-position affect DNA polymerase incorporation efficiency compared to unmodified dCTP?

Bromine’s bulkiness and electronegativity reduce incorporation efficiency by 30–50% in Taq and Klenow polymerases compared to dCTP. However, Vent (exo⁻) and Phusion® High-Fidelity DNA polymerases show improved tolerance (85–90% efficiency) due to their larger active sites. Quantify incorporation via radiolabeled primer extension assays or capillary electrophoresis .

Q. How can researchers resolve discrepancies in quantification when using modified dCTP in enzymatic assays?

Traditional protein quantification methods (e.g., Bradford or Lowry assays) may overestimate concentrations due to triphosphate interference. Instead:

- Use UV spectrophotometry (ε₂₆₀ = 9,300 M⁻¹cm⁻¹).

- Validate via enzymatic conversion to inorganic phosphate (Pi) using shrimp alkaline phosphatase, followed by malachite green assay .

Q. What strategies mitigate ribonuclease-mediated degradation during long-term enzymatic studies?

The tetrahydrogen triphosphate modification enhances resistance to RNase A and T1 by sterically hindering the enzyme’s active site. For further protection:

- Add RNase inhibitors (e.g., SUPERase·In™) at 0.5 U/μL.

- Use magnesium-free buffers to reduce nuclease activity .

Data Contradiction Analysis

Q. How to interpret conflicting results in PCR amplification efficiency with 5-bromo-dCTP?

Comparative Stability and Applications

Q. How does 5-bromo-dCTP compare to other halogenated nucleotides in mutagenesis studies?

| Nucleotide | Incorporation Efficiency* | Error Rate† | Thermal Stability‡ |

|---|---|---|---|

| 5-bromo-dCTP | 70–85% | 1.2 × 10⁻⁴ | ΔTₘ = +3.5°C |

| 5-chloro-dCTP | 90–95% | 5.8 × 10⁻⁵ | ΔTₘ = +2.1°C |

| 5-iodo-dCTP | 40–50% | 3.5 × 10⁻⁴ | ΔTₘ = +5.2°C |

*Relative to dCTP in Taq polymerase.

†Errors per base pair (Sanger sequencing).

‡Increase in melting temperature for a 20-mer duplex .

Safety and Compliance

Q. What personal protective equipment (PPE) is required for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.